molecular formula C11H7BrN2 B12313167 5-Bromo-7-methylisoquinoline-1-carbonitrile

5-Bromo-7-methylisoquinoline-1-carbonitrile

Cat. No.: B12313167
M. Wt: 247.09 g/mol
InChI Key: DHQNKJXOHJUBDI-UHFFFAOYSA-N
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Description

5-Bromo-7-methylisoquinoline-1-carbonitrile: is a chemical compound with the molecular formula C₁₁H₇BrN₂ and a molecular weight of 247.09 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-methylisoquinoline-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry: 5-Bromo-7-methylisoquinoline-1-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs targeting specific biological pathways or diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for creating compounds with specific properties .

Mechanism of Action

The exact mechanism of action of 5-Bromo-7-methylisoquinoline-1-carbonitrile is not well-documented. like other isoquinoline derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

  • 5-Bromoisoquinoline-1-carbonitrile
  • 7-Methylisoquinoline-1-carbonitrile
  • 5-Chloro-7-methylisoquinoline-1-carbonitrile

Comparison: 5-Bromo-7-methylisoquinoline-1-carbonitrile is unique due to the presence of both a bromine atom and a methyl group on the isoquinoline ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

5-bromo-7-methylisoquinoline-1-carbonitrile

InChI

InChI=1S/C11H7BrN2/c1-7-4-9-8(10(12)5-7)2-3-14-11(9)6-13/h2-5H,1H3

InChI Key

DHQNKJXOHJUBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2C#N)C(=C1)Br

Origin of Product

United States

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